molecular formula C10H12N4Na3O14P3 B12430952 trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B12430952
M. Wt: 574.11 g/mol
InChI Key: QRGLCGLOQVQVCS-MSQVLRTGSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant biochemical relevance. It is a trisodium salt of a triphosphate ester of a nucleoside, specifically guanosine. This compound is often used in various biochemical and molecular biology applications due to its role in energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate typically involves the phosphorylation of guanosine. The process includes the following steps:

    Phosphorylation of Guanosine: Guanosine is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to form guanosine monophosphate.

    Formation of Triphosphate: The monophosphate is further phosphorylated using pyrophosphate or a similar reagent to form the triphosphate ester.

    Neutralization: The resulting triphosphate ester is neutralized with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The compound is typically purified using techniques such as ion-exchange chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to its monophosphate and diphosphate forms.

    Oxidation and Reduction: It can participate in redox reactions, particularly in biological systems where it acts as a substrate for enzymes.

    Substitution: The phosphate groups can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in acidic or basic conditions using water or aqueous solutions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.

Major Products

    Hydrolysis: Guanosine monophosphate and guanosine diphosphate.

    Oxidation: Oxidized forms of the nucleoside.

    Reduction: Reduced forms of the nucleoside.

Scientific Research Applications

Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is widely used in scientific research due to its role in:

    Biochemistry: As a substrate for kinases and other enzymes involved in phosphorylation.

    Molecular Biology: In studies of DNA and RNA synthesis and repair.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.

    Industry: Used in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The compound exerts its effects primarily through its role as a phosphate donor in biochemical reactions. It participates in the transfer of phosphate groups to various substrates, a process catalyzed by enzymes such as kinases. This phosphorylation is crucial for the regulation of metabolic pathways and signal transduction processes. The molecular targets include proteins, nucleic acids, and small molecules involved in cellular signaling and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Another triphosphate ester of a nucleoside, widely known for its role in energy transfer.

    Cytidine Triphosphate (CTP): Similar in structure but with cytidine as the nucleoside.

    Uridine Triphosphate (UTP): Contains uridine as the nucleoside.

Uniqueness

Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its specific nucleoside (guanosine) and its role in specific biochemical pathways, such as those involving guanine nucleotides. Its unique structure allows it to participate in distinct biochemical reactions and regulatory processes compared to other nucleoside triphosphates.

Properties

Molecular Formula

C10H12N4Na3O14P3

Molecular Weight

574.11 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1

InChI Key

QRGLCGLOQVQVCS-MSQVLRTGSA-K

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.